(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Asymmetric Synthesis Chiral Amine Intermediates Enantioselective Catalysis

Procure (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine (CAS: 1344625-69-9) as your validated chiral intermediate for human Bradykinin B1 receptor antagonists. The defined (S)-stereochemistry (0% detectable racemization) and unique 6-methoxy/7-trifluoromethyl electronic profile are critical for target engagement and cannot be replicated by alternative chroman-4-amines. Re-optimization of synthetic routes with substitutes introduces significant time and cost risks. Ensure consistent enantiopurity in your CNS-targeting drug candidates.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
Cat. No. B13044978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(CCO2)N)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c1-16-10-4-6-8(15)2-3-17-9(6)5-7(10)11(12,13)14/h4-5,8H,2-3,15H2,1H3/t8-/m0/s1
InChIKeyDTNVLZOTIWTDBR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Chroman-4-amine Scaffold: Procurement and Technical Overview of (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine


(S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine (CAS: 1344625-69-9) is an enantiomerically pure chiral chroman-4-amine derivative featuring a 6-methoxy electron-donating group and a 7-trifluoromethyl electron-withdrawing group on the chroman bicyclic scaffold . This compound serves as a key chiral intermediate for the synthesis of human Bradykinin B1 receptor antagonists and other CNS-targeting drug candidates [1]. The defined (S)-stereochemistry at the C4 position, combined with the dual electronic modulation from the 6-methoxy and 7-trifluoromethyl substituents, provides a chemically distinct scaffold that cannot be directly substituted by other chroman-4-amine derivatives without altering target selectivity or synthetic outcomes.

Technical Rationale: Why Generic Chroman-4-amines Cannot Substitute for (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine


Substitution with alternative chroman-4-amine analogs is technically inadvisable due to three interdependent factors. First, the defined (S)-stereochemistry at the C4 position is critical for biological target engagement; racemic mixtures or the (R)-enantiomer may exhibit substantially different pharmacological profiles or fail to provide the required enantiopurity for downstream chiral synthesis . Second, the specific substitution pattern (6-methoxy + 7-trifluoromethyl) creates a unique electronic environment that influences both reactivity in synthetic transformations and molecular recognition at biological targets such as the Bradykinin B1 receptor [1]. Third, procurement of alternative chroman-4-amines lacking this substitution pattern would necessitate re-optimization of established synthetic routes, introducing significant time and cost burdens without guarantee of equivalent yields or final product activity.

Quantitative Evidence Guide: Performance and Differentiation Data for (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine


Stereochemical Integrity: Retention of Enantiopurity During Key Synthetic Transformations

In the synthesis of chiral chroman-4-amines via decarboxylative Mannich reaction, the transformation of the Mannich adduct to the target chiral chroman-4-amine proceeded without detectable loss of enantioselectivity [1]. This retention of stereochemical integrity is essential for producing enantiomerically pure Bradykinin B1 receptor antagonist intermediates, as racemization during this step would yield a mixture with reduced or altered pharmacological activity.

Asymmetric Synthesis Chiral Amine Intermediates Enantioselective Catalysis

Enantiopurity Benchmark: Chiral HPLC Purity Specification vs. Racemic Commercial Alternatives

Commercial suppliers specify the (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine product at ≥95% purity (AKSci) or 98% purity (Leyan) by HPLC . In contrast, the racemic mixture (CAS: 2250242-99-8, 6-Methoxy-7-(trifluoromethyl)chroman-4-amine, unspecified stereochemistry) is available at 98% chemical purity but contains equal proportions of (R)- and (S)-enantiomers, rendering it unsuitable for enantioselective applications . This distinction is critical for users requiring defined stereochemistry.

Enantiomeric Purity Quality Control Chiral Chromatography

Functional Group Distinction: 4-Amine vs. 4-One Reactivity and Application Divergence

The 4-amine functional group in the target compound enables distinct synthetic pathways compared to the structurally similar 4-one analog (6-Methoxy-7-(trifluoromethyl)chroman-4-one, CAS: 1344891-58-2) . The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, and sulfonamide coupling—reactions that are inaccessible from the ketone analog without prior reduction. This functional divergence directly impacts synthetic route design and intermediate utility.

Functional Group Interconversion Synthetic Intermediate Amine Reactivity

Substituent Electronic Modulation: Synergistic 6-Methoxy and 7-Trifluoromethyl Effects

The 6-methoxy group acts as an electron-donating substituent via resonance, while the 7-trifluoromethyl group is strongly electron-withdrawing via induction [1]. This specific juxtaposition of opposing electronic effects on the chroman aromatic ring is not present in other commercially available chroman-4-amines (e.g., 7-(trifluoromethyl)chroman-4-amine, CAS: 704208-25-3, which lacks the 6-methoxy group; or 6-methoxy-chroman-4-amine which lacks the trifluoromethyl group). The combined substitution pattern modulates both the pKa of the amine and the electron density of the aromatic ring, influencing binding interactions at receptors such as the Bradykinin B1 receptor.

Structure-Activity Relationship Electronic Effects Medicinal Chemistry

Validated Synthetic Route: Decarboxylative Mannich Access to Enantiopure Chroman-4-amines

A Cu-catalyzed enantioselective decarboxylative Mannich reaction using cyclic aldimines has been validated for the synthesis of chiral chroman-4-amines, enabling high enantioselectivity and broad substrate scope [1]. This methodology was specifically demonstrated to produce chiral chroman-4-amine intermediates without loss of enantiopurity during subsequent transformations. Alternative non-chiral synthetic routes produce racemic mixtures that require costly and yield-reducing chiral resolution steps [2].

Asymmetric Catalysis Mannich Reaction Process Chemistry

Application-Specific Intermediate: Key Precursor for Bradykinin B1 Receptor Antagonists

Chiral chroman-4-amines, including those with the (S)-6-methoxy-7-(trifluoromethyl) substitution pattern, have been explicitly identified as key intermediates in the synthesis of human Bradykinin B1 receptor antagonists [1]. The Bradykinin B1 receptor is a validated therapeutic target for inflammatory pain, with antagonists under development for conditions including chronic pain and inflammation. Alternative chroman-4-amines lacking the specific substitution pattern are not validated intermediates for this therapeutic class, requiring re-optimization of the entire synthetic route and SAR campaign.

Bradykinin B1 Antagonist Pain Therapeutics Inflammatory Disorders

Validated Application Scenarios for (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine in Research and Development


Synthesis of Enantiomerically Pure Bradykinin B1 Receptor Antagonists

This compound serves as a validated key chiral intermediate for the construction of human Bradykinin B1 receptor antagonists, which are under investigation for inflammatory pain and related therapeutic indications [1]. The defined (S)-stereochemistry and retention of enantiopurity during downstream transformations (0% detectable racemization) ensure consistent production of enantiomerically pure final drug candidates [1].

Enantioselective Lead Optimization and Structure-Activity Relationship (SAR) Studies

The unique combination of 6-methoxy (electron-donating, σp = -0.27) and 7-trifluoromethyl (electron-withdrawing, σm = +0.43) substituents provides a distinctive electronic profile for probing substituent effects on target binding [2]. This specific substitution pattern cannot be replicated by other commercially available chroman-4-amines, making this compound essential for SAR campaigns requiring this precise electronic modulation.

Asymmetric Synthesis and Chiral Methodology Development

The compound is accessible via Cu-catalyzed enantioselective decarboxylative Mannich reaction using cyclic aldimines, a methodology validated for high enantioselectivity and broad scope [3]. Researchers developing new asymmetric synthetic methods can use this compound as a benchmark for assessing stereochemical outcomes or as a chiral building block for further derivatization without racemization concerns.

Central Nervous System (CNS) Drug Discovery Scaffold Development

The chroman-4-amine scaffold has documented affinity for serotonin (5-HT) receptors, including 5-HT1A and 5-HT6 subtypes, as well as dopamine receptors [4]. The presence of the lipophilic trifluoromethyl group enhances membrane permeability and metabolic stability, while the primary amine provides a conjugation handle for further functionalization. This compound serves as a starting scaffold for CNS-targeted medicinal chemistry programs requiring enantiopure amine intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.